molecular formula C16H15N3O4S B3948181 4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3948181
M. Wt: 345.4 g/mol
InChI Key: NXGXMTNQCXWXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the thioamide family and has a molecular formula of C16H14N4O4S.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of the thioamide group with thiols. The reaction results in the formation of a fluorescent adduct, which can be detected using various spectroscopic techniques. The selectivity of the compound for thiols is due to the high reactivity of the thioamide group towards these biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various biological systems. The compound has been shown to be non-toxic and does not interfere with cellular processes. The fluorescent adduct formed by the reaction of the compound with thiols can be used to monitor changes in thiol levels in various biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its high selectivity for thiols. This allows for the specific detection of thiols in complex biological systems. Additionally, the compound is non-toxic and does not interfere with cellular processes, making it a valuable tool in various biological studies. However, one of the limitations of using the compound is its sensitivity to environmental factors such as pH and temperature. Careful consideration of these factors is required to ensure accurate and reproducible results.

Future Directions

There are several future directions for the study of 4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide. One of the primary areas of interest is the development of new fluorescent probes based on the thioamide scaffold. These probes could be used to selectively detect other biomolecules, such as amino acids and peptides. Additionally, the compound could be modified to improve its sensitivity and selectivity towards thiols. This could be achieved through the introduction of new functional groups or modifications to the existing thioamide scaffold. Overall, the study of this compound holds great potential for the development of new tools and techniques in various scientific research fields.

Scientific Research Applications

The chemical compound 4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use as a fluorescent probe for the detection of thiols. Thiols are important biomolecules that play a crucial role in various biological processes, including redox regulation, enzyme catalysis, and signal transduction. The ability of this compound to selectively detect thiols makes it a valuable tool in the study of these important biomolecules.

properties

IUPAC Name

4-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-23-14-9-3-11(4-10-14)15(20)18-16(24)17-12-5-7-13(8-6-12)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXMTNQCXWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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